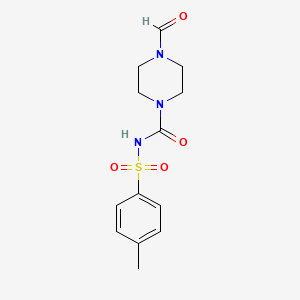

(4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide, also known as FMPSF, is a synthetic compound that has been used in scientific research for a variety of applications. FMPSF has been studied for its potential to act as a ligand, a molecule that binds to other molecules, and has been used to form complexes with metal ions. It has also been used to study the structure of proteins, as well as its potential to act as a drug or enzyme inhibitor. In

Scientific Research Applications

Catalysis

One area of application is in the realm of catalysis, where derivatives of (4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide have been utilized. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have shown to be highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, with the arene sulfonyl group on N4 being critical for high enantioselectivity. This demonstrates the potential of such compounds in producing high isolated yields and enantioselectivities for a broad range of substrates, including aromatic and aliphatic ketimines, especially those with bulky alkyl groups (Wang et al., 2006).

Material Science

In material science, the synthesis and characterization of novel complexes have been reported, where compounds similar to (4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide were utilized. New phosphoric triamides with general formulas involving N-4-methylpiperazinyl and related structures were synthesized and characterized, demonstrating their utility in the development of materials with specific chemical and physical properties (Shariatinia et al., 2012).

Organic Synthesis

In organic synthesis, derivatives have been applied in innovative synthetic methodologies. For instance, a catalytic reaction incorporating all atoms of a formamide into the product through stereoselective insertion has been described, showcasing the versatility of these compounds in synthesizing complex molecules (Jung et al., 2014).

Moreover, base-catalyzed reactions of glyoxal with methane sulphonamide and formamide have led to the creation of 1,4-diformyl- and 1,4-bis-methylsulphonyl- derivatives, further illustrating the compounds' applicability in producing diverse organic molecules (Currie et al., 1967).

properties

IUPAC Name |

4-formyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-11-2-4-12(5-3-11)21(19,20)14-13(18)16-8-6-15(10-17)7-9-16/h2-5,10H,6-9H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQAKQHDYYGXLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2676660.png)

![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)

![N-benzyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2676665.png)

![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2676668.png)

![2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B2676669.png)

![5-Bromo-6-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2676670.png)

![Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2676671.png)